

dealing with co-elution issues in PCB analysis with internal standards

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Compound of Interest

Compound Name: 2,4',5-Trichlorobiphenyl-d4

Cat. No.: B12314207

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Technical Support Center: PCB Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to co-elution in Polychlorinated Biphenyl (PCB) analysis using internal standards.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in the context of PCB analysis?

A1: Co-elution occurs when two or more different PCB congeners are not fully separated by the gas chromatography (GC) column and, as a result, elute at the same or very similar retention times. This creates overlapping chromatographic peaks, which can complicate the identification and quantification of individual congeners. For instance, certain PCB pairs like 28 and 31 are known to elute closely, making their individual measurement challenging without proper method optimization.^[1]

Q2: How does co-elution affect quantification using internal standards?

A2: Internal standards are used to improve the precision and accuracy of quantitative analysis by correcting for variations in sample preparation and instrument response.^[2] However, if a PCB congener co-elutes with an internal standard, it will lead to an inaccurate response ratio and, consequently, an incorrect calculation of the analyte concentration. Similarly, if two target

PCB congeners co-elute, the resulting peak area represents the combined response of both, making it impossible to determine the concentration of each individual congener accurately.

Q3: What are the ideal characteristics of an internal standard for PCB analysis?

A3: An ideal internal standard should be a compound that is chemically similar to the target analytes but not present in the samples being analyzed.[2] For GC-MS analysis of PCBs, stable isotopically labeled (e.g., ^{13}C -labeled) versions of PCB congeners are often the best choice because they have nearly identical chemical properties and chromatographic behavior to their unlabeled counterparts but can be distinguished by their different mass-to-charge ratios in the mass spectrometer.[3] When isotopically labeled standards are unavailable, a PCB congener that is not expected to be in the samples and does not co-elute with any target analytes can be used.[4]

Q4: Can mass spectrometry (MS) resolve co-elution issues?

A4: Yes, to a certain extent. If co-eluting compounds have different mass spectra, a mass spectrometer can be used to distinguish them.[3][5] By selecting unique ions for each congener (a technique called selected ion monitoring or SIM), it is possible to quantify them even if they are not fully separated chromatographically.[1] However, if the co-eluting congeners are isomers with very similar mass spectra, this approach may not be effective. In such cases, chromatographic separation is crucial.

Q5: What is deconvolution, and how can it help with co-elution?

A5: Deconvolution is a computational process that mathematically separates the signals of co-eluting components to generate a "pure" mass spectrum for each.[6][7] Deconvolution algorithms work by identifying small differences in the mass spectra across an overlapping peak, which indicate the presence of multiple components.[5] This technique can be very effective for resolving co-eluting peaks that have some degree of spectral difference, but it is not a substitute for good chromatographic separation, especially for isomers with nearly identical spectra.[5]

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Peak Co-elution

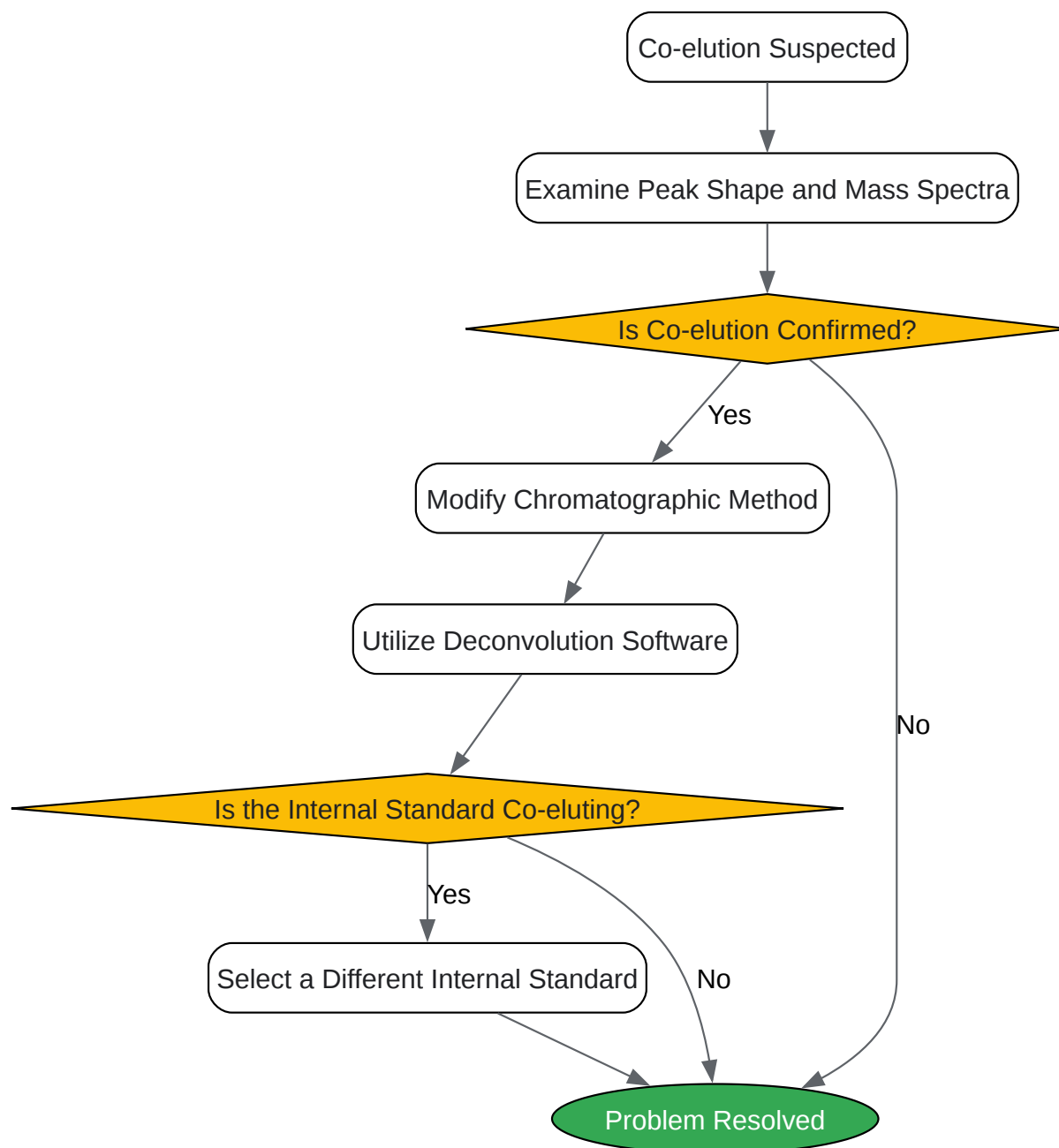
This guide provides a step-by-step approach to identifying and resolving co-elution issues during PCB analysis.

Problem: Poor resolution between two or more PCB congeners or between a congener and an internal standard.

Initial Checks:

- **Confirm Co-elution:** Examine the peak shape. Co-eluting peaks often appear as broadened or shouldered peaks.^[8] If using a mass spectrometer, check for changes in the mass spectrum across the peak, which can indicate the presence of more than one compound.^[5]
- **Review Internal Standard Selection:** Ensure the chosen internal standard is not a congener expected to be present in the sample and has a different retention time from all target analytes under the current method.

Troubleshooting Workflow Diagram



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Caption: A decision tree for troubleshooting co-elution issues in PCB analysis.

Corrective Actions:

- Method Optimization:
 - Temperature Program: Modify the GC oven temperature program. A slower temperature ramp can increase the separation between congeners.[9][10]
 - Carrier Gas Flow Rate: Optimize the carrier gas flow rate. A lower flow rate can sometimes improve resolution, but be mindful of increasing analysis time.[10]
 - Column Selection: If method optimization is insufficient, consider using a different GC column with a different stationary phase chemistry to alter selectivity.[8] For example, switching from a 5% phenyl-methylpolysiloxane phase to a more polar phase can change the elution order of congeners.
- Data Analysis:
 - Deconvolution: If chromatographic resolution cannot be fully achieved, employ deconvolution software to mathematically separate the overlapping peaks.[6][11]
 - Unique Ion Selection: For GC-MS, if the co-eluting species have unique ions in their mass spectra, quantify them using these specific ions to avoid interference.[3]

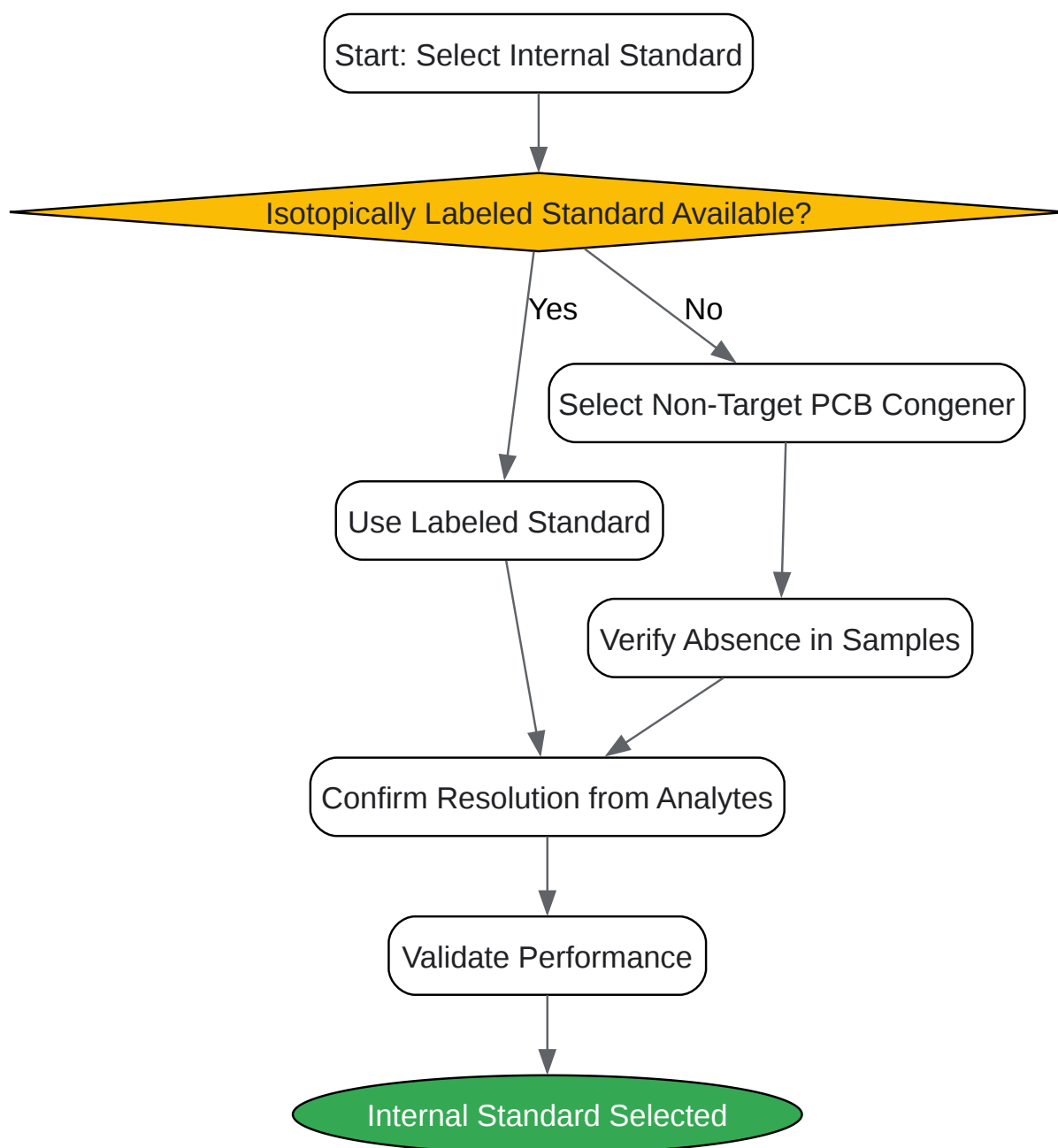
Guide 2: Selecting an Appropriate Internal Standard

Problem: Inaccurate quantification due to an inappropriate internal standard.

Key Considerations for Internal Standard Selection:

Criteria	Rationale	Recommended Practice for PCB Analysis
Absence in Sample	The internal standard must not be naturally present in the samples being analyzed. [12]	Use isotopically labeled PCBs (e.g., $^{13}\text{C}_{12}$ -PCB 77) or a PCB congener not typically found in environmental samples (e.g., PCB 209, if not a target analyte). [4]
Chromatographic Resolution	The internal standard must be well-resolved from all target analytes.	Inject a standard mix containing the internal standard and all target congeners to confirm baseline separation.
Chemical Similarity	The internal standard should behave similarly to the analytes during sample preparation and analysis. [2]	Isotopically labeled analogs are ideal. If not available, choose a PCB congener with a similar degree of chlorination and structure.
Detector Response	The internal standard should provide a stable and measurable response at the concentration used. [12]	The concentration of the internal standard should be in the mid-range of the calibration curve for the target analytes. [13]

Internal Standard Selection Workflow



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Caption: Workflow for selecting a suitable internal standard for PCB analysis.

Experimental Protocols

Protocol 1: GC-MS Method for PCB Congener Analysis

This protocol outlines a general method for the analysis of PCB congeners by gas chromatography-mass spectrometry.

- Sample Preparation:
 - Extract PCBs from the sample matrix (e.g., soil, water, tissue) using an appropriate solvent extraction method (e.g., Soxhlet, pressurized fluid extraction).
 - Add a known amount of the selected internal standard solution to the sample extract.[\[1\]](#)
 - Perform cleanup steps to remove interfering compounds. This may involve techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC).
 - Concentrate the extract to a final volume.
- GC-MS Parameters:
 - GC Column: Use a capillary column suitable for PCB analysis, such as a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent, with dimensions like 30 m x 0.25 mm x 0.25 μ m.[\[1\]](#)
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - Oven Temperature Program: A typical program might be: initial temperature of 80°C, hold for 2 minutes, ramp at 15°C/min to 200°C, then ramp at 5°C/min to 300°C, and hold for 5 minutes. This program should be optimized for the specific congeners of interest.
 - Injector: Splitless injection at 250°C.
 - MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) using 2-3 characteristic ions for each target congener and the internal standard.
 - Mass Range: Scan a mass range that includes the molecular ions of all target congeners.

- Calibration and Quantification:
 - Prepare a series of calibration standards containing known concentrations of the target PCB congeners and a constant concentration of the internal standard.
 - Generate a calibration curve by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration ratio.
 - Quantify the PCBs in the samples by calculating their response ratios and determining the concentration from the calibration curve.

Protocol 2: Troubleshooting Co-elution of PCB 28 and PCB 31

This protocol provides a specific example of resolving the co-elution of two common PCB congeners.

Observed Problem: In a standard GC-MS analysis using a DB-5ms column, PCB 28 and PCB 31 are not baseline resolved, leading to inaccurate quantification.

Objective: Achieve a chromatographic resolution (R_s) of at least 1.0 between PCB 28 and PCB 31.

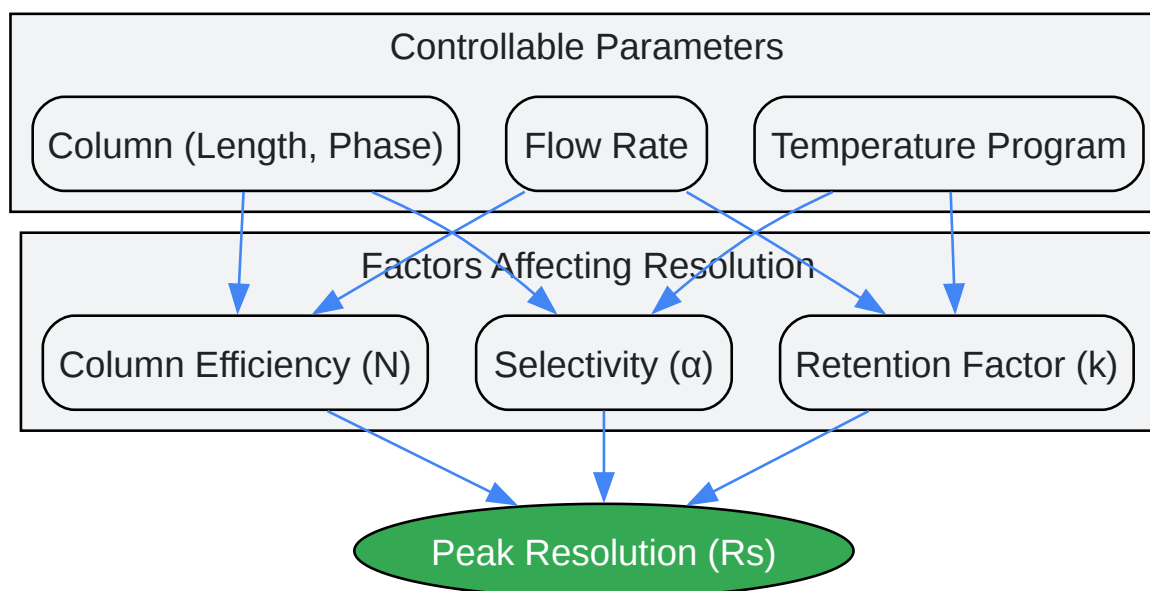
Method Development Steps:

- Modify Temperature Ramp:
 - Initial Method: Start at 100°C, ramp at 10°C/min to 280°C.
 - Modified Method 1: Decrease the ramp rate around the elution time of the target peaks. For example, after reaching 150°C, slow the ramp to 2°C/min up to 180°C before increasing it again.
 - Data Comparison: Analyze the impact of the slower ramp on the resolution of PCB 28 and PCB 31.

Method	Temperature Ramp	Retention Time PCB 28 (min)	Retention Time PCB 31 (min)	Resolution (Rs)
Initial	10°C/min	15.25	15.30	0.8
Modified 1	2°C/min (150-180°C)	16.10	16.25	1.2

- Adjust Carrier Gas Flow Rate:
 - If modifying the temperature program is not sufficient, adjust the carrier gas flow rate.
 - Initial Flow: 1.2 mL/min.
 - Modified Flow: Decrease the flow rate to 1.0 mL/min and re-run the analysis with the optimized temperature program.
- Consider an Alternative Column:
 - If the above steps do not provide adequate resolution, switching to a column with a different stationary phase may be necessary. A column with higher phenyl content or a cyanopropyl phase can offer different selectivity for PCBs.

Relationship between Chromatographic Parameters and Resolution



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Caption: The relationship between key chromatographic parameters and peak resolution.

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